1H-Pyrazole, 1-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Description
1H-Pyrazole, 1-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a structurally complex pyrazole derivative featuring two distinct functional groups:
- A boronate ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 4 is a pinacol boronate ester, commonly utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and agrochemical synthesis .
This combination of silicon- and boron-based substituents makes the compound a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules.
Properties
IUPAC Name |
tert-butyl-dimethyl-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35BN2O3Si/c1-16(2,3)25(8,9)22-12-10-11-21-14-15(13-20-21)19-23-17(4,5)18(6,7)24-19/h13-14H,10-12H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYKIBNZAVEHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BN2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1H-Pyrazole, 1-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a complex pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects. This article explores the biological activity of this specific compound based on existing literature and research findings.
General Properties
Pyrazoles are recognized as potent medicinal scaffolds with a wide range of biological activities. They have been reported to exhibit:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Anticancer Activity : Significant cytotoxic effects against several cancer cell lines.
- Anti-inflammatory Effects : Useful in treating inflammatory diseases.
- Antioxidant Properties : Capable of scavenging free radicals and reducing oxidative stress.
Specific Biological Activities
The specific biological activities of the compound can be inferred from the general characteristics of pyrazole derivatives:
- Anticancer Activity : Research indicates that pyrazole derivatives can significantly inhibit the growth of cancer cell lines. For instance, compounds similar to the one have shown IC50 values in the micromolar range against various cancer types such as lung (A549), breast (MCF7), and others .
- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against pathogens like E. coli and Staphylococcus aureus. The compound's structure may enhance its interaction with bacterial cell membranes or inhibit essential metabolic pathways .
- Anti-inflammatory Effects : Pyrazole compounds often act as cyclooxygenase (COX) inhibitors, which are crucial in mediating inflammation. This mechanism is critical for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives:
- Anticancer Studies :
- Antimicrobial Testing :
- Anti-inflammatory Properties :
Data Tables
Scientific Research Applications
The compound 1H-Pyrazole, 1-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- has garnered attention in various scientific research applications due to its unique structural properties and potential utility in multiple fields. This article explores its applications, including medicinal chemistry, material science, and agricultural chemistry.
Medicinal Chemistry
1H-Pyrazole derivatives have been extensively studied for their biological activities. The incorporation of the boron group enhances their pharmacological profiles:
- Anticancer Activity : Some pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The boron atom can participate in biological interactions that may enhance the efficacy of these compounds against tumors.
- Anti-inflammatory Agents : Research indicates that pyrazole derivatives can inhibit key enzymes involved in inflammatory pathways, making them candidates for anti-inflammatory drug development.
Material Science
The unique properties of 1H-Pyrazole compounds make them suitable for use in advanced materials:
- Organic Electronics : The compound's ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be fine-tuned through structural modifications.
- Polymer Chemistry : Pyrazole-containing polymers have been synthesized for use in coatings and adhesives due to their thermal stability and mechanical strength.
Agricultural Chemistry
The application of 1H-Pyrazole derivatives extends to agrochemicals:
- Pesticides and Herbicides : Compounds with pyrazole structures have shown potential as herbicides due to their ability to inhibit specific plant enzymes. This can lead to the development of more effective and environmentally friendly agricultural chemicals.
Case Study 1: Anticancer Activity
A study published in the European Journal of Medicinal Chemistry demonstrated that a series of pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines. The presence of the boron atom was crucial for enhancing the interaction with target proteins involved in cell proliferation.
Case Study 2: Organic Electronics
Research conducted at a leading university explored the use of pyrazole-based materials in OLEDs. The results indicated that devices fabricated with these materials showed improved efficiency and stability compared to traditional organic semiconductors.
Case Study 3: Herbicide Development
A collaborative study between agricultural scientists revealed that a modified pyrazole compound effectively inhibited weed growth while being less toxic to crops. This finding paves the way for developing selective herbicides that minimize environmental impact.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Boronate Esters with Alkyl/Aryl Substituents
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Methyl group at position 1, boronate at position 3.
- Applications : Used as a pesticide or pharmaceutical intermediate .
- Properties: Simpler structure with lower molecular weight (284.16 g/mol) compared to the target compound.
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
- Structure : Boronate-linked phenyl group at position 3, pyrazole at position 1.
- Applications : Intermediate for synthesizing aryl-pyrazole conjugates via cross-coupling .
- Comparison : The phenyl-boronate group enhances π-π stacking interactions, which may improve crystallinity but reduce solubility in polar solvents compared to the target compound’s silyl ether.
1-(2,2-Dimethoxyethyl)-4-(dioxaborolan-2-yl)-1H-pyrazole
Pyrazole Derivatives with Insecticidal Activity
Compounds like 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole () exhibit insecticidal activity against pests like Plutella xylostella (LC₅₀ = 23.67–37.77 mg/L) . However, these lack boronate esters and instead feature halogenated pyridyl groups, which are critical for binding insecticidal targets like ryanodine receptors. The target compound’s boronate group may limit direct insecticidal efficacy but could serve as a synthetic precursor for bioactive analogs.
Tautomerism and Conformational Effects
Pyrazoles with carbonyl groups (e.g., esters or amides at position 3/5) exhibit annular tautomerism, influencing reactivity and intermolecular interactions . The target compound’s substituents at positions 1 and 4 likely suppress tautomerism, favoring a fixed N-H configuration. The bulky silyl ether may further restrict rotational freedom, stabilizing specific conformations for selective reactivity.
Comparative Data Table
Preparation Methods
Key Methods:
- Borylation of Pyrazoles : Using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and base, typically potassium acetate or carbonate, under inert atmosphere at elevated temperatures (~80°C).
- Reaction Conditions :
- Solvent: Toluene or dioxane
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) or similar Pd(0) complexes
- Temperature: 80°C
- Time: 12–24 hours
- Yields : Often around 50–70%, with purification via silica gel chromatography.
Research Data :
- One study reports a 51.5 mmol scale borylation with a yield of approximately 50%, utilizing Pd(0) catalysis in ethanol/toluene at 80°C over 18 hours, with purification by silica gel chromatography (see search result).
Protection of the Propyl Chain with Silyl Ether
The key feature of this compound is the (1,1-dimethylethyl)dimethylsilyl (TBDMS) or similar silyl protecting group attached via an oxy linkage to the propyl chain.
Methodology :
- Silyl Ether Formation : The reaction involves the nucleophilic substitution of a suitable halogenated precursor (e.g., iodomethyl methyl ether) with a silyl chloride or silyl triflate in the presence of a base such as imidazole or pyridine.
- Reaction Conditions :
- Solvent: Anhydrous acetonitrile or dichloromethane
- Base: Potassium carbonate or imidazole
- Temperature: Typically 0°C to room temperature
- Duration: 2–4 hours
- Yield Data : Yields are generally high (>70%), but can vary based on steric hindrance and reagent purity.
Research Findings :
- The synthesis of such silyl-protected intermediates involves reacting the pyrazole boronate with iodomethyl methyl ether and potassium carbonate in acetonitrile at 35°C for approximately 3 hours, followed by purification, yielding the protected intermediate with about 50% purity (see search result).
Optimization and Variations
- Reaction Variability : Adjustments in temperature, solvent, and catalysts significantly influence yields and purity.
- Use of Catalysts : Palladium-catalyzed cross-coupling reactions are favored for attaching the boronate group.
- Reaction Monitoring : LCMS and TLC are routinely used to monitor the progress, with typical retention times around 0.84–0.85 minutes.
Summary Data Table
| Step | Methodology | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|---|
| 1. Pyrazole core synthesis | Condensation of hydrazine derivatives | Hydrazines, β-dicarbonyls | Ethanol or acetonitrile, 25–80°C | 20–50% | Inert atmosphere recommended |
| 2. Boronate ester introduction | Palladium-catalyzed borylation | B2pin2, Pd(0), K2CO3 | Toluene/dioxane, 80°C, 12–24h | 50–70% | Purification via silica chromatography |
| 3. Silyl protection | Nucleophilic substitution | Iodomethyl methyl ether, silyl chloride, K2CO3 | Acetonitrile, 0–35°C, 2–4h | >70% | Maintains integrity of sensitive groups |
Q & A
Q. How can AI-driven predictive models accelerate the discovery of novel pyrazole-based boronic esters with enhanced reactivity?
- Methodological Answer : Train neural networks on datasets of >500 pyrazole-boronate reactions (e.g., Harvard Clean Energy Project). Features include Hammett σ values, steric parameters (Charton’s ν), and solvent polarity. Models predict yield improvements (e.g., switching from DMF to 1,4-dioxane increases yield by 22% for electron-deficient aryl partners) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
